molecular formula C20H21N3O4S3 B12013057 N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 577999-56-5

N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12013057
CAS No.: 577999-56-5
M. Wt: 463.6 g/mol
InChI Key: ORPATRGLCJROIQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Sulfanyl Group: The 4-methoxybenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-methoxybenzyl chloride in the presence of a base.

    Coupling with Acetamide: The final step involves coupling the thiadiazole derivative with N-(2,4-dimethoxyphenyl)acetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfanyl groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. The thiadiazole ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of multiple methoxy groups and a sulfanyl group attached to the thiadiazole ring. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

CAS No.

577999-56-5

Molecular Formula

C20H21N3O4S3

Molecular Weight

463.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O4S3/c1-25-14-6-4-13(5-7-14)11-28-19-22-23-20(30-19)29-12-18(24)21-16-9-8-15(26-2)10-17(16)27-3/h4-10H,11-12H2,1-3H3,(H,21,24)

InChI Key

ORPATRGLCJROIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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